molecular formula C12H19N3O B7871054 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine

Cat. No.: B7871054
M. Wt: 221.30 g/mol
InChI Key: TUIKLIUCKKEJSQ-UHFFFAOYSA-N
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Description

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine is a heterocyclic compound that features both piperidine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-(piperidin-1-yl)ethanol under suitable conditions. One common method is the nucleophilic substitution reaction where 3-aminopyridine is reacted with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity to certain receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine is unique due to its dual functionality, combining both piperidine and pyridine moieties. This structural feature allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

6-(2-piperidin-1-ylethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-11-4-5-12(14-10-11)16-9-8-15-6-2-1-3-7-15/h4-5,10H,1-3,6-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKLIUCKKEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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